2-Ethyl-4-hydroxybenzaldehyde
Overview
Description
2-Ethyl-4-hydroxybenzaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is characterized by the presence of an ethyl group and a hydroxyl group attached to a benzene ring, along with an aldehyde functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that benzaldehydes, including 2-ethyl-4-hydroxybenzaldehyde, can interact with various cellular components, particularly proteins and enzymes involved in cellular antioxidation .
Mode of Action
It is known that benzaldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction involves the nitrogen acting as a nucleophile, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that benzaldehydes can be involved in various biochemical reactions, such as the formation of oximes and hydrazones . Additionally, 4-Hydroxybenzaldehyde, a structural analog of this compound, is known to be involved in the biosynthesis of vanillin, a flavoring agent .
Pharmacokinetics
Studies on 4-hydroxybenzaldehyde, a structural analog, show that it is rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of 4-Hydroxybenzaldehyde was found to be low, mainly due to its extensive metabolic conversion to 4-Hydroxybenzoic acid and elimination in the form of metabolites .
Result of Action
Benzaldehydes, including this compound, are known to disrupt cellular antioxidation systems . This disruption can inhibit microbial growth, making benzaldehydes potential antifungal agents .
Biochemical Analysis
Biochemical Properties
2-Ethyl-4-hydroxybenzaldehyde, like other hydroxybenzaldehydes, is involved in the biosynthesis of phenolic compounds . These compounds are secondary metabolites in plants, and their biosynthesis is usually linked with primary metabolites such as sugars or amino acids . The enzymes and proteins it interacts with are not specifically mentioned in the available literature.
Cellular Effects
This disruption can lead to the inhibition of microbial growth, suggesting that this compound may have similar properties .
Metabolic Pathways
This compound, as a derivative of hydroxybenzaldehyde, is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with chloroform and aluminum chloride, followed by hydrolysis. Another method includes the oxidation of 2-ethylphenol using oxidizing agents such as chromyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Produces 2-ethyl-4-hydroxybenzoic acid.
Reduction: Yields 2-ethylphenol.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Ethyl-4-hydroxybenzaldehyde is utilized in several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme activities and metabolic pathways. In industry, it is used in the production of fragrances and flavoring agents.
Comparison with Similar Compounds
2-Ethyl-4-hydroxybenzaldehyde is structurally similar to other compounds such as 4-hydroxybenzaldehyde and 3-ethoxy-4-hydroxybenzaldehyde. its unique combination of functional groups gives it distinct chemical properties and biological activities. For example, while 4-hydroxybenzaldehyde lacks the ethyl group, 3-ethoxy-4-hydroxybenzaldehyde has an ethoxy group instead of an ethyl group.
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Properties
IUPAC Name |
2-ethyl-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHONMDAFARLXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665358 | |
Record name | 2-Ethyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532967-00-3 | |
Record name | 2-Ethyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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